N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is a complex peptide compound It is characterized by the presence of multiple amino acid residues, including L-ornithine, glycine, and L-proline, linked together through peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (L-ornithine) is attached to a solid resin.
Deprotection and Coupling: The amino group of the anchored amino acid is deprotected, followed by the coupling of the next amino acid (glycine) using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (L-proline, L-ornithine) until the desired peptide sequence is obtained.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may utilize batch reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites within the peptide chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of peptide bonds.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is unique due to its specific amino acid sequence and the presence of multiple diaminomethylidene groups
Properties
CAS No. |
872438-48-7 |
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Molecular Formula |
C24H43N11O6 |
Molecular Weight |
581.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H43N11O6/c25-14(5-1-9-30-23(26)27)19(37)32-13-18(36)34-11-3-7-16(34)20(38)33-15(6-2-10-31-24(28)29)21(39)35-12-4-8-17(35)22(40)41/h14-17H,1-13,25H2,(H,32,37)(H,33,38)(H,40,41)(H4,26,27,30)(H4,28,29,31)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
HLGAEQOULLZYHG-QAETUUGQSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
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